6-Methoxyquinolin-3-amine

Description

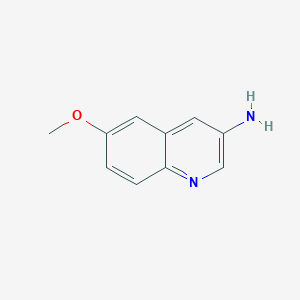

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKHDKZNEHKDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 6 Methoxyquinolin 3 Amine and Its Derivatives

Approaches to the Synthesis of the 6-Methoxyquinolin-3-amine Core

The construction of the this compound framework can be achieved through various synthetic routes, ranging from multi-step sequences to more streamlined one-pot and microwave-assisted protocols.

Multi-Step Synthetic Strategies

Multi-step synthesis provides a reliable and often high-yielding approach to this compound, typically involving the construction of the quinoline (B57606) ring system followed by the introduction or modification of the amino group. A common strategy involves the synthesis of a nitro-substituted quinoline precursor, which is subsequently reduced to the desired 3-amino derivative.

The classical Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are foundational methods for quinoline ring formation and can be adapted for the synthesis of precursors to this compound. wikipedia.orgorganicreactions.orgsynarchive.comnih.gov For instance, a Skraup-type reaction can be employed to construct the quinoline core from a substituted aniline. While not directly yielding the 3-amino product, these methods can generate a suitably substituted quinoline ring that can be further functionalized to introduce the 3-amino group in a subsequent step.

A general representation of a multi-step synthesis is outlined in the table below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Quinoline Ring Formation (e.g., Friedländer Synthesis) | 2-amino-4-methoxybenzaldehyde, a ketone with an α-methylene group | Acid or base catalysis | Substituted 6-methoxyquinoline (B18371) |

| 2 | Nitration | Substituted 6-methoxyquinoline | Nitrating agent (e.g., HNO₃/H₂SO₄) | Substituted 6-methoxy-3-nitroquinoline |

| 3 | Reduction | Substituted 6-methoxy-3-nitroquinoline | Reducing agent (e.g., SnCl₂/HCl) | This compound |

One-Pot Reaction Protocols

One-pot syntheses offer a more streamlined approach to quinoline derivatives by combining multiple reaction steps into a single procedure, thereby reducing reaction time, cost, and waste. While specific one-pot protocols for the direct synthesis of this compound are not extensively documented, general one-pot methods for substituted quinolines can be conceptually applied. For instance, a one-pot synthesis of substituted quinolines has been developed from α-arylamino ketones under Vilsmeier conditions. bohrium.com Another approach involves a three-component reaction for the synthesis of quinoline derivatives. nih.gov These methodologies could potentially be adapted for the synthesis of this compound by selecting the appropriate starting materials, such as a derivative of 4-methoxyaniline.

Microwave-Assisted Synthesis

Functionalization and Derivatization Strategies of this compound

The presence of a primary amino group at the 3-position of the 6-methoxyquinoline core provides a versatile handle for a wide range of functionalization and derivatization reactions. These modifications are crucial for tuning the physicochemical and biological properties of the resulting molecules.

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amino group of this compound with aldehydes and ketones readily forms Schiff bases (imines). This condensation reaction is a fundamental transformation in organic chemistry and provides a straightforward method for introducing a variety of substituents onto the quinoline core. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

While specific examples of Schiff bases derived directly from this compound are not extensively reported, the reactivity of the 3-aminoquinoline (B160951) moiety is well-established. For instance, novel Schiff bases have been synthesized from 3-aminoquinoline and 3-formyl-6-methylchromone. humanjournals.com The general applicability of this reaction suggests that this compound would readily react with a diverse range of aromatic and aliphatic aldehydes and ketones to yield the corresponding imine derivatives.

The following table illustrates the potential for the formation of various Schiff bases from this compound with different carbonyl compounds.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base/Imine) |

| This compound | Benzaldehyde | N-(phenylmethylene)-6-methoxyquinolin-3-amine |

| This compound | Salicylaldehyde | 2-(((6-methoxyquinolin-3-yl)imino)methyl)phenol |

| This compound | Acetone | N-(propan-2-ylidene)-6-methoxyquinolin-3-amine |

| This compound | Cyclohexanone | N-cyclohexylidene-6-methoxyquinolin-3-amine |

Introduction of Heterocyclic Moieties

The amino group of this compound serves as a key nucleophile for the construction of more complex molecular architectures that incorporate additional heterocyclic rings. These hybrid molecules often exhibit unique properties arising from the combination of different pharmacophores. Common strategies involve the reaction of the amino group with appropriate precursors to form five- or six-membered heterocyclic rings.

Pyrazoles: Pyrazole derivatives can be synthesized from amines through condensation with 1,3-dicarbonyl compounds or their equivalents. The reaction of this compound with a suitable 1,3-dicarbonyl compound would be expected to yield a pyrazole-substituted 6-methoxyquinoline. mdpi.comnih.gov

Triazoles: The synthesis of 1,2,4-triazoles can be achieved from amines through various multi-step sequences, often involving the formation of an intermediate that undergoes cyclization. nih.govfrontiersin.org For example, the amino group of this compound could be derivatized to a hydrazinecarboximidamide, which can then be cyclized to form a 3-amino-1,2,4-triazole derivative.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed through the condensation of an amine-containing compound with a 1,3-dicarbonyl compound and an aldehyde in a Biginelli-type reaction or by reacting with other suitable precursors. bu.edu.egnih.gov The 3-amino group of this compound can act as a building block in the formation of a fused or substituted pyrimidine ring.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from amines through reactions with α-haloketones followed by cyclization with a source of sulfur, or by other established methods such as the Hantzsch thiazole synthesis. wikipedia.orgpharmaguideline.com The amino group of this compound can be utilized as a starting point for the construction of a thiazole ring.

The table below summarizes the potential for the introduction of various heterocyclic moieties onto the this compound scaffold.

| Heterocyclic Moiety | General Synthetic Approach | Potential Precursors for Reaction with this compound |

| Pyrazole | Condensation | 1,3-Diketones, β-ketoesters |

| Triazole | Multi-step synthesis via intermediates | Formic acid equivalents, hydrazine (B178648) derivatives |

| Pyrimidine | Condensation/Cyclization | 1,3-Dicarbonyl compounds, amidines |

| Thiazole | Hantzsch synthesis and related methods | α-Haloketones, thioamides |

Phosphonate (B1237965) Derivatives

The synthesis of phosphonate derivatives of this compound can be achieved through the well-established Kabachnik-Fields reaction. This one-pot, three-component condensation involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), and a phosphite (B83602), typically in the presence of a catalyst. While specific literature detailing the synthesis of phosphonate derivatives directly from this compound is not extensively available in the provided search results, the general applicability of the Kabachnik-Fields reaction to primary amines allows for a clear postulation of the synthetic route.

In this reaction, this compound would first react with an appropriate aldehyde to form a Schiff base (imine) intermediate. Subsequent nucleophilic addition of a dialkyl phosphite (e.g., diethyl phosphite) to the imine, often facilitated by a Lewis or Brønsted acid catalyst, would yield the corresponding α-aminophosphonate derivative. The choice of aldehyde and phosphite allows for the introduction of various substituents, enabling the creation of a library of diverse phosphonate derivatives.

The stability of the resulting quinoline-derived phosphonates is an important consideration. Research on related quinoline phosphonates has shown that the position of the phosphonate group on the quinoline ring influences their stability in acidic conditions. Notably, 3-quinolyl-(amino)methylphosphonates have been found to be stable in the presence of mineral acids, a property that is advantageous for their potential applications. ekb.eg

A general synthetic scheme for the preparation of these derivatives is presented below:

Scheme 1: General Synthesis of this compound Phosphonate Derivatives via the Kabachnik-Fields Reaction

[Image of the reaction scheme: this compound reacts with an aldehyde (R-CHO) and mercaptoacetic acid in a one-pot reaction to yield the final 2-(R)-3-(6-methoxyquinolin-3-yl)thiazolidin-4-one product.]

Catalytic Approaches in this compound Synthesis

The development of catalytic methodologies has revolutionized the synthesis of quinoline derivatives, offering more efficient and environmentally benign alternatives to classical methods. These approaches are pivotal in accessing complex molecular architectures with high degrees of selectivity and atom economy. In the context of this compound and its derivatives, both organocatalysis and metal-catalyzed transformations have been explored, albeit to varying extents.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While the direct organocatalytic synthesis of this compound is not extensively documented in the reviewed literature, related transformations highlight the potential of this approach. For instance, organocatalytic methods have been successfully applied to the asymmetric synthesis of dihydroquinolinones, which are precursors to chiral quinolines.

One notable example involves the use of bifunctional organocatalysts to promote the enantioselective cyclization of aminochalcones with azlactones. This reaction proceeds via an aza-Michael/Michael addition pathway, followed by amide formation, to yield enantioenriched 3,4-dihydroquinolinones with excellent enantioselectivity. Although this does not directly yield a 3-aminoquinoline, it demonstrates the capability of organocatalysts to construct the core quinoline scaffold with high stereocontrol, which could be a potential pathway for the synthesis of chiral derivatives of this compound.

The general modes of activation in organocatalysis, such as enamine and iminium ion formation, as well as hydrogen bonding interactions, provide a versatile platform for the synthesis of a wide array of chiral molecules. The application of these principles to the direct asymmetric amination of a 6-methoxyquinoline precursor at the 3-position remains an area for future research and development.

Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of quinoline derivatives, including 3-aminoquinolines. These methods often provide high efficiency, functional group tolerance, and regioselectivity.

A facile and efficient modern approach to 3-aminoquinolines involves a rhodium-catalyzed reaction between easily accessible triazoles and 2-aminobenzaldehydes. This transformation proceeds with low catalyst loading and demonstrates good functional group compatibility, making it a valuable method for the construction of the 3-aminoquinoline motif. While this has not been specifically reported for the 6-methoxy derivative, the general applicability of the method suggests its potential in this context.

Historically, a common method for the synthesis of 3-aminoquinolines involves the reduction of the corresponding 3-nitroquinolines. A well-established procedure for the synthesis of this compound utilizes the reduction of 6-methoxy-3-nitroquinoline. This transformation is typically achieved using a metal reducing agent in the presence of an acid. A common system for this reduction is tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

| Reactant | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 6-Methoxy-3-nitroquinoline | SnCl₂·2H₂O | Conc. HCl | This compound | High |

This classical metal-mediated reduction remains a reliable and high-yielding route to this compound.

Furthermore, iron-catalyzed three-component coupling-cycloisomerization reactions of aldehydes, terminal alkynes, and amines have been developed for the synthesis of various quinoline derivatives. This method highlights the use of cost-effective and environmentally friendly iron salts as alternatives to more expensive transition metals. The versatility of this approach could potentially be applied to the synthesis of this compound by selecting the appropriate starting materials.

Stereoselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. While specific methods for the direct stereoselective synthesis of this compound are not prominently featured in the surveyed literature, the principles of chiral induction and asymmetric catalysis are broadly applicable to the synthesis of its chiral derivatives.

Chiral induction in the synthesis of complex molecules containing a quinoline core has been demonstrated. For instance, in the synthesis of more complex drug candidates, chiral auxiliaries or catalysts are employed to control the stereochemical outcome of reactions involving quinoline precursors. Quinine (B1679958), which contains a 6-methoxyquinoline moiety, and its derivatives are themselves often used as catalysts in stereoselective reactions, such as Michael additions, highlighting the inherent chirality of the cinchona alkaloid scaffold.

The development of asymmetric methodologies for the synthesis of chiral amines is a vibrant area of research. Organocatalytic approaches, for example, have been successfully used in the asymmetric reductive amination of ketones to produce chiral amines with high enantioselectivity. These methods often employ chiral phosphoric acids or other chiral Brønsted acids as catalysts. While these have not been directly applied to the synthesis of this compound, they represent a powerful strategy that could be adapted for the stereoselective introduction of the amine group at the 3-position of a suitable quinoline precursor.

The broader field of asymmetric catalysis, including both metal- and organocatalysis, provides a strong foundation for the future development of stereoselective routes to chiral derivatives of this compound. The design of chiral ligands for transition metal catalysts and the development of novel organocatalytic systems will undoubtedly pave the way for the efficient and enantioselective synthesis of this important structural motif.

Advanced Spectroscopic and Structural Characterization Techniques for 6 Methoxyquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 6-Methoxyquinolin-3-amine, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of related structures, such as 6-methoxyquinolin-8-amine. rsc.org The electron-donating amino group at the C3 position and the methoxy group at the C6 position significantly influence the chemical shifts of the protons on the heterocyclic and benzene (B151609) rings, respectively.

The key expected signals would include:

A singlet for the methoxy group protons, typically appearing in the upfield region around 3.8-4.0 ppm.

A broad singlet for the amine protons, the chemical shift of which can vary depending on the solvent and concentration.

A series of doublets, doublets of doublets, and singlets in the aromatic region (approximately 6.5-9.0 ppm) corresponding to the protons on the quinoline ring system. The protons at C2 and C4 would be significantly influenced by the adjacent nitrogen and amino group, while protons at C5, C7, and C8 would be affected by the methoxy group.

For comparison, the reported ¹H NMR data for the related compound 6-methoxyquinolin-8-amine in CDCl₃ shows a methoxy singlet at 3.88 ppm and aromatic protons between 6.48 and 8.60 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OCH₃ | ~3.9 | Singlet (s) | Typical range for aryl methoxy protons. |

| -NH₂ | Variable | Broad Singlet (br s) | Shift is dependent on solvent, concentration, and temperature. |

| Quinoline H2, H4 | ~8.5 - 9.0 | Singlet (s) / Doublet (d) | Deshielded due to proximity to the heterocyclic nitrogen. |

| Quinoline H5, H7, H8 | ~7.0 - 8.0 | Doublet (d) / Doublet of Doublets (dd) | Positions on the benzene ring; shifts influenced by the methoxy and fused pyridine (B92270) ring. |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would display ten distinct signals corresponding to the ten carbon atoms of the quinoline ring and the methoxy group. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Key features expected in the ¹³C NMR spectrum include:

A signal for the methoxy carbon, typically found around 55-60 ppm. rsc.org

Eight signals in the aromatic region (approximately 95-160 ppm) for the carbons of the quinoline core. The carbons directly attached to the nitrogen (C2, C8a), the amino group (C3), and the methoxy group (C6) would have characteristic chemical shifts reflecting the electronic effects of these substituents.

For the related isomer, 6-methoxyquinolin-8-amine , the reported ¹³C NMR signals include the methoxy carbon at 55.8 ppm and quinoline carbons ranging from 95.0 ppm to 159.4 ppm. rsc.org Moving the amine group from C8 to C3 would primarily alter the chemical shifts of C2, C3, C4, and C4a.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| -OCH₃ | ~55.5 | Typical value for an aryl methoxy carbon. |

| C5, C7 | ~100 - 125 | Shielded carbons on the benzene portion of the quinoline ring. |

| C3, C4, C4a, C8 | ~120 - 140 | Shifts influenced by both the amino group and the ring system. |

| C2, C6, C8a | ~140 - 160 | Carbons attached to heteroatoms (N, O) are significantly deshielded. |

Phosphorus Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR spectroscopy is a specialized technique used exclusively for compounds containing phosphorus. wikipedia.orgresearchgate.net Since this compound does not inherently contain a phosphorus atom, this technique is not applicable to the parent compound.

However, ³¹P NMR becomes a critical characterization tool for derivatives of this compound that have been functionalized with phosphorus-containing groups, such as phosphines, phosphonates, or phosphates. oxinst.com In such cases, the ³¹P NMR spectrum would provide:

Chemical Shift: The position of the signal (peak) in the spectrum, which is highly sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. trilinkbiotech.com

Coupling Constants: Splitting of the signal due to interactions with neighboring magnetic nuclei (e.g., ¹H, ¹³C, ¹⁹F), providing information about the connectivity around the phosphorus atom. researchgate.net

This technique is particularly valuable in organometallic chemistry and drug development, where phosphine (B1218219) ligands or phosphate (B84403) prodrugs are common. For a hypothetical phosphine derivative, the chemical shift would indicate whether the phosphine is free or coordinated to a metal center.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would show characteristic absorption bands for the amine, methoxy, and aromatic quinoline moieties.

The key vibrational modes expected are:

N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.com

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group appears just below 3000 cm⁻¹.

N-H Bending: A medium to strong absorption band around 1580-1650 cm⁻¹ is characteristic of the scissoring vibration of the primary amine group. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for the quinoline system are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.

C-N Stretching: The aromatic amine C-N stretching vibration typically gives a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Quinoline) |

| 2850 - 3000 | C-H Stretch | Aliphatic (-OCH₃) |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic (Quinoline) |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 1200 - 1275 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₀N₂O), the calculated exact mass is 174.0793 g/mol . chem960.com

In a typical electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion (M⁺•): A prominent peak at m/z 174, corresponding to the intact molecule minus one electron. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatic compounds, leading to a fragment ion at m/z 159 (M-15).

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion can lose CO, yielding a fragment at m/z 131 (M-15-28).

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitrogen-containing heterocycles, which could lead to a fragment at m/z 147 (M-27).

Research on isomeric methoxyquinolines has shown that the 3-methoxy isomer can undergo an unusual fragmentation involving the loss of 43 mass units (CH₃CO or C₃H₇) in a single step. researchgate.net A similar complex rearrangement might be possible for the 3-amino derivative.

In soft ionization techniques like electrospray ionization (ESI), the spectrum would primarily show the protonated molecule [M+H]⁺ at m/z 175. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 175 | [C₁₀H₁₁N₂O]⁺ | [M+H]⁺ (Protonated Molecule, ESI-MS) |

| 174 | [C₁₀H₁₀N₂O]⁺• | M⁺• (Molecular Ion, EI-MS) |

| 159 | [C₉H₇N₂O]⁺ | [M-CH₃]⁺ |

| 147 | [C₉H₉NO]⁺• | [M-HCN]⁺• |

| 131 | [C₈H₇N₂]⁺ | [M-CH₃-CO]⁺ |

X-ray Crystallography for Structural Elucidation

A notable example is the X-ray diffraction analysis of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. The study of this derivative reveals that the quinoline ring system is essentially planar, a common feature for such aromatic structures. The planarity of this core is crucial for enabling π–π stacking interactions, which are often significant in the crystal packing of aromatic molecules.

Detailed crystallographic data for a representative derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₅H₂₀ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.375(3) |

| b (Å) | 10.593(2) |

| c (Å) | 14.475(3) |

| β (°) | 108.68(3) |

| Volume (ų) | 2089.3(7) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths of absorption and the intensity (molar absorptivity) are characteristic of the molecular structure, particularly the nature of its chromophores and the extent of conjugation.

For quinoline and its derivatives, the UV-Vis absorption spectra are typically characterized by multiple bands corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the quinoline ring. The introduction of an amino group (-NH₂) and a methoxy group (-OCH₃) into the quinoline scaffold, as in this compound, is expected to significantly influence its electronic properties.

Both the amino and methoxy groups are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can participate in resonance with the quinoline ring system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline.

Studies on related aminoquinolines demonstrate this effect. For instance, 6-aminoquinoline (B144246) exhibits distinct solvatochromism, where the absorption and fluorescence spectra shift depending on the polarity of the solvent. This behavior indicates that the excited state is more polar than the ground state, which is characteristic of molecules undergoing intramolecular charge transfer (ICT) upon excitation. Such positive solvatochromism is consistent with a π→π* transition where the electron-donating amino group pushes electron density into the aromatic system upon photoexcitation.

The electronic properties of this compound would thus be governed by the combined electron-donating effects of both the 3-amino and 6-methoxy groups, leading to absorption bands at longer wavelengths than quinoline or 6-aminoquinoline alone.

| Compound | Key Substituents | Expected Absorption Characteristics |

|---|---|---|

| Quinoline | None | Absorption bands in the UV region corresponding to π→π* transitions. |

| 6-Aminoquinoline | -NH₂ (electron-donating) | Bathochromic shift compared to quinoline; exhibits solvatochromism. |

| This compound | -NH₂ and -OCH₃ (both electron-donating) | Further bathochromic shift due to extended conjugation and combined auxochromic effects. |

Biological Activities and Pharmacological Investigations of 6 Methoxyquinolin 3 Amine Derivatives

Antimicrobial Research

Derivatives of 6-methoxyquinolin-3-amine have been the subject of numerous studies to evaluate their potential as antimicrobial agents. This research has encompassed a broad spectrum of activity, including antibacterial and antifungal efficacy. The structural versatility of the this compound core allows for the synthesis of a wide array of analogues, enabling comprehensive investigations into their structure-activity relationships (SAR) and their potential to combat microbial infections.

The antibacterial properties of this compound derivatives have been investigated against a panel of both Gram-positive and Gram-negative bacteria. These studies are crucial in the ongoing search for new antibacterial agents to address the growing challenge of antibiotic resistance.

Research has demonstrated that certain derivatives of this compound exhibit notable activity against Gram-positive bacteria. A study focusing on 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives, which are structurally related to this compound, evaluated their in-vitro antimicrobial activity against Streptococcus pneumoniae and Bacillus subtilis. researchgate.net The findings from this research indicated that an ester derivative (7b) and a thioether derivative (9c) of 6-methoxyquinoline-3-carbonitrile displayed the highest antimicrobial activity against the tested Gram-positive strains. researchgate.net This suggests that modifications at the 3-position of the 6-methoxyquinoline (B18371) core can significantly influence antibacterial potency.

Another study on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety also showed activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. While not directly derivatives of this compound, these findings on a positional isomer reinforce the potential of the methoxyquinoline scaffold in developing antibacterial agents.

Below is a data table summarizing the antibacterial activity of selected 6-methoxyquinoline-3-carbonitrile derivatives against Gram-positive bacteria.

| Compound ID | Modification | Test Organism | Activity Level | Reference |

| 7b | Ester derivative | Streptococcus pneumoniae, Bacillus subtilis | High | researchgate.net |

| 9c | Thioether derivative | Streptococcus pneumoniae, Bacillus subtilis | High | researchgate.net |

The efficacy of this compound derivatives has also been assessed against Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. In the same study that evaluated Gram-positive activity, 6-methoxyquinoline-3-carbonitrile derivatives were tested against Pseudomonas aeruginosa and Escherichia coli. researchgate.net The results highlighted that compounds 7b and 7d, along with another derivative 9b, exhibited the highest activity against these Gram-negative strains. researchgate.net This indicates that specific structural modifications can confer broad-spectrum antibacterial activity to the 6-methoxyquinoline scaffold.

The following table presents data on the antibacterial activity of selected 6-methoxyquinoline-3-carbonitrile derivatives against Gram-negative bacteria.

| Compound ID | Modification | Test Organism | Activity Level | Reference |

| 7b | Ester derivative | Pseudomonas aeruginosa, Escherichia coli | High | researchgate.net |

| 7d | Not specified in abstract | Pseudomonas aeruginosa, Escherichia coli | High | researchgate.net |

| 9b | Not specified in abstract | Pseudomonas aeruginosa, Escherichia coli | High | researchgate.net |

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), represents a significant global health threat. Consequently, there is a pressing need for novel antimicrobial agents with activity against these resilient pathogens. A review on quinoline (B57606) derivatives as anti-MRSA agents highlighted a thiourea-containing compound that incorporates a 6-methoxyquinoline moiety. This derivative, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, demonstrated bacteriostatic activity against MRSA with MIC50 and MIC90 values of 11.44 µM and 17.74 µM, respectively. Although this compound is a derivative of 6-methoxyquinolin-4-yl, its activity underscores the potential of the 6-methoxyquinoline scaffold in the development of agents to combat resistant bacterial strains.

In addition to their antibacterial properties, derivatives of this compound have been explored for their potential as antifungal agents. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the arsenal (B13267) of effective antifungal drugs is limited.

Research into 6-methoxyquinoline-3-carbonitrile derivatives has included their evaluation against a range of fungal pathogens. One study screened these compounds against Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net A notable finding was that compound 7e, an ester derivative, was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. researchgate.net This highlights the significant antifungal potential that can be achieved through specific modifications of the 6-methoxyquinoline core.

The table below summarizes the antifungal activity of a selected 6-methoxyquinoline-3-carbonitrile derivative.

| Compound ID | Modification | Test Organism(s) | Activity Level | Reference |

| 7e | Ester derivative | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum | More active than Amphotericin B | researchgate.net |

Antifungal Efficacy

Antimalarial Studies

Derivatives of this compound have been a focal point in the search for new antimalarial agents, owing to the established role of the quinoline scaffold in clinically used drugs like quinine (B1679958) and chloroquine (B1663885).

Activity against Plasmodium falciparum and other Plasmodium Species

The antimalarial efficacy of this compound derivatives has been evaluated against various Plasmodium species, most notably Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Research has demonstrated that synthetic compounds incorporating the 4-aminoquinoline (B48711) scaffold exhibit anti-plasmodial activity against both chloroquine-sensitive (CQ-sensitive) and chloroquine-resistant (CQ-resistant) strains of P. falciparum. researchgate.net For instance, certain synthetic analogs of amodiaquine (B18356) have shown potent activity against both the 3D7 (CQ-sensitive) and K1 (CQ-resistant) strains of P. falciparum. researchgate.net

Specifically, some of the most effective derivatives demonstrated IC50 values in the sub-micromolar range against these strains. researchgate.net Beyond P. falciparum, the activity of these derivatives has also been assessed in other Plasmodium models. In vivo studies using Plasmodium berghei-infected mice have been instrumental in evaluating the efficacy of these compounds in a mammalian system. nih.govresearchgate.net Furthermore, the inhibitory effects of certain quinoline derivatives have been tested against Plasmodium knowlesi, a species that can cause malaria in humans in Southeast Asia, highlighting the broad-spectrum potential of this chemical class. nih.gov

Structure-Activity Relationship in Antimalarial Efficacy

The exploration of structure-activity relationships (SAR) for this compound derivatives has provided valuable insights for the rational design of more potent antimalarial agents. A critical component of the quinoline scaffold is the 7-chloro-4-aminoquinoline nucleus, which is considered essential for antimalarial activity. arabjchem.org This part of the molecule is believed to play a key role in the inhibition of β-hematin formation, a crucial detoxification pathway for the parasite. arabjchem.org

Modifications to the side chain attached to the 4-amino group have been shown to significantly influence anti-plasmodial activity. arabjchem.org For example, both shortening (to 2-3 carbon atoms) and lengthening (to 10-12 carbon atoms) of the carbon side chain in chloroquine analogues can lead to compounds that retain activity against chloroquine-resistant strains of P. falciparum. arabjchem.org The introduction of bulky or rigid groups in the side chain can also modulate the activity. For instance, the conformational rigidity of cyclic tertiary amines in the side chain can interfere with the compound's ability to interact with its biological target. nih.gov

Furthermore, substitutions on the quinoline ring itself, apart from the 6-methoxy group, have been investigated. For example, the presence of a chlorine atom at the 6-position has been shown to enhance anti-plasmodial activity in some 2-arylvinylquinolines. nih.govresearchgate.net In a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, increasing antimalarial potency against P. berghei in mice was correlated with decreasing size and electron-donating capacity of substituents on the phenyl ring. nih.gov

Anticancer and Antitumor Potential

The quinoline ring system, including derivatives of this compound, has been extensively investigated for its potential as a scaffold for the development of novel anticancer agents. These compounds have demonstrated a wide range of activities against various cancer cell lines, operating through diverse mechanisms of action.

Cell Line-Based Cytotoxicity Assays

The cytotoxic effects of this compound derivatives have been evaluated against a broad panel of human tumor cell lines. For example, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives exhibited extremely high cytotoxicity against cell lines such as A549 (lung carcinoma), KB (nasopharyngeal carcinoma), and its multidrug-resistant variant KBvin. researchgate.net One of the most potent compounds in this series, featuring a 2-chloroquinazoline (B1345744) moiety, displayed GI50 values in the nanomolar range (1.5 to 1.7 nM). researchgate.net

Other studies have reported the potent and selective inhibitory activity of certain quinoline derivatives against specific cancer cell lines. For instance, a 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one derivative showed highly selective and potent inhibitory activity against MDA-MB-435 melanoma cells. nih.govncku.edu.tw Similarly, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have demonstrated selective antitumor efficacy in colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM. nih.gov The cytotoxicity of these compounds has also been assessed against breast cancer cell lines, including MCF-7 and MDA-MB-231, with some derivatives showing promising activity. nih.gov

| Compound Type | Cell Line | Activity (IC50/GI50) |

|---|---|---|

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative (with 2-chloroquinazoline) | A549, KB, KBvin | 1.5 - 1.7 nM (GI50) |

| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one | MDA-MB-435 (Melanoma) | Potent and selective inhibition |

| lH-pyrazolo[3,4-b]quinolin-3-amine derivative (QTZ05) | Colon cancer cell lines (HCT-116, HCT-15, HT-29, LOVO) | 2.3 - 10.2 µM (IC50) |

| 9-methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 µM (IC50) |

| 9-methoxycanthin-6-one | HT-29 (Colorectal) | 3.79 ± 0.069 µM (IC50) |

Specific Enzyme Inhibition (e.g., CDK2, DNA Gyrase, Topoisomerase, Phosphatase)

The anticancer and antibacterial activities of this compound derivatives can often be attributed to their ability to inhibit specific enzymes that are crucial for cell proliferation and survival.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Certain purine (B94841) derivatives with structural similarities to the quinoline core have been shown to be potent inhibitors of CDK2. nih.gov For example, 6-alkoxypurine derivatives have demonstrated high CDK2 inhibitory activity, with IC50 values in the nanomolar range. nih.gov The selectivity of these compounds for CDK2 over other CDKs is a critical aspect of their development as potential therapeutic agents. nih.gov

DNA Gyrase and Topoisomerase: DNA gyrase and topoisomerase are essential enzymes that control the topological state of DNA and are vital for DNA replication, transcription, and repair. Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govjmilabs.comopenalex.org These compounds represent a class of non-fluoroquinolone inhibitors of bacterial type II topoisomerases. nih.gov The inhibition of these enzymes disrupts bacterial DNA metabolism, leading to cell death.

Phosphatase: Phosphatases are enzymes that remove phosphate (B84403) groups from proteins and other molecules, playing a crucial role in signal transduction pathways. Some heterocyclic compounds have been identified as potent inhibitors of alkaline phosphatase (ALP). nih.gov For example, a series of pyrazolo-oxothiazolidine derivatives showed significant inhibitory activity against ALP, with some compounds being much more potent than the standard inhibitor, monopotassium phosphate. nih.gov While not directly this compound derivatives, this highlights the potential for related heterocyclic structures to target phosphatases.

Mechanisms of Cell Growth Suppression and Apoptosis Induction

The cytotoxic effects of this compound derivatives are often mediated by the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle. Several studies have elucidated the molecular mechanisms underlying these processes.

For instance, certain lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been shown to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest in the sub-G1 phase. nih.govresearchgate.net The induction of apoptosis by these compounds is characterized by morphological changes such as chromatin condensation. nih.gov Similarly, 9-methoxycanthin-6-one, a β-carboline alkaloid with a methoxy-substituted ring system, has been found to induce apoptosis in a concentration-dependent manner in various cancer cell lines. mdpi.com

The mechanisms of apoptosis induction can involve the modulation of various apoptotic-related proteins. In the case of 9-methoxycanthin-6-one, treatment of ovarian cancer cells led to changes in the expression of proteins such as pyruvate (B1213749) kinase (PKM), annexin (B1180172) A2 (ANXA2), and galectin 3 (LGAL3). mdpi.com Furthermore, some quinoline derivatives have been shown to disrupt the normal cytoskeleton of the cell, similar to the action of known antimitotic agents like combretastatin (B1194345) A-4. researchgate.net This disruption of the cytoskeleton can lead to cell cycle arrest in the G2/M phase and ultimately trigger apoptosis. researchgate.net

Tubulin Polymerization Inhibition

Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) have been identified as a novel and potent class of tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on tubulin. nih.govnih.gov Structural optimization of lead compounds has resulted in derivatives with exceptionally high cytotoxic activity against various human tumor cell lines, including those that are multidrug-resistant. nih.govresearchgate.net

One notable derivative, compound 6d (N-(2'-(dimethylamino)quinazolin-4'-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline), demonstrated significant cytotoxicity with GI50 values between 1.5 and 1.7 nM across a panel of human tumor cells (A549, KB, KBvin, and DU145). This potency was markedly higher than that of paclitaxel, particularly against the drug-resistant KBvin cell line. nih.govresearchgate.net Other related analogs, such as 5f , 6b , 6c , and 6e , also showed strong cytotoxic effects with GI50 values in the range of 0.011 to 0.19 μM. nih.gov

Further investigation into this class of compounds led to the synthesis of compound 4a (N-(2'-aminoquinazolin-4'-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline). This compound exhibited potent inhibition of tubulin assembly with an IC50 value of 0.85 μM, which is superior to the reference compound combretastatin A-4 (CA-4) (IC50 of 1.2 μM). nih.gov In cellular assays, compound 4a inhibited the growth of tumor cells with GI50 values ranging from 16 to 20 nM and was notably effective against the P-glycoprotein overexpressing cell line, KBvin. nih.govresearchgate.net The potent biological activity of these compounds is attributed to their ability to bind to the colchicine site, thereby disrupting microtubule dynamics, which is crucial for cell division. nih.govnih.gov

Table 1: Tubulin Polymerization Inhibition and Cytotoxicity of 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

| Compound | Tubulin Polymerization IC50 (μM) | Cell Lines | Cytotoxicity GI50 (nM) |

|---|---|---|---|

| 6d | 0.92 - 1.0 | A549, KB, KBvin, DU145 | 1.5 - 1.7 |

| 4a | 0.85 | A549, KB, KBvin, DU145 | 16 - 20 |

| 5f, 6b, 6c, 6e | 0.92 - 1.0 | A549, KB, KBvin, DU145 | 11 - 190 |

| CA-4 (Reference) | 1.2 | Not Applicable | Not Applicable |

Antiviral Activity

The antiviral potential of 6-methoxyquinoline derivatives has been explored against several viruses. In a study targeting the Dengue Virus (DENV), a 6-methoxyquinoline analog was tested for its inhibitory effect on DENV2 infection in human hepatoma (Huh7) cells. The compound was found to be less potent than other analogs, exhibiting a half-maximal effective concentration (EC50) greater than 10 μM.

More promising results have been observed in the context of coronaviruses. Research has identified 4-hydroxy-6-methoxyquinoline-2-carboxylic acid as an inhibitor of the interaction between the ACE2 receptor and the SARS-CoV-2 spike protein's receptor-binding domain, with a half-maximal inhibitory concentration (IC50) of 0.15 μM. Furthermore, this compound demonstrated the ability to inhibit the infectivity of SARS-CoV-2 S protein-pseudoviruses with IC50 values ranging from 0.44 to 1.09 μM. While the quinoline scaffold is recognized for its potential in developing antiviral agents, specific data on the broad-spectrum antiviral activity of this compound derivatives remains limited. nih.govsemanticscholar.orgnih.govbohrium.com

Antioxidant Activity

Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have been noted for their potent antioxidant properties. researchgate.net Studies evaluating the antioxidant effects of various fused nitrogen-containing heterocyclic amines found that 6-methoxy-1,2,3,4-tetrahydroquinolines were effective antioxidants. researchgate.net The antioxidant capacity is often evaluated through assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

For instance, certain N-propargyl tetrahydroquinoline derivatives containing a methoxy (B1213986) group on the phenyl ring have demonstrated good activity in scavenging ABPS radicals, with some compounds showing better IC50 values than the reference, ascorbic acid. nih.gov While the general class of quinoline derivatives is known to possess antioxidant activity, comprehensive quantitative data specifically for this compound derivatives from standardized assays are not widely detailed in the available literature. nih.govnih.gov

Other Reported Biological Activities (e.g., Anti-inflammatory, Analgesic, Diuretic)

The broader quinoline scaffold is associated with a wide range of biological activities, though specific data for this compound derivatives in some of these areas are limited. nih.govresearchgate.netresearchgate.net

Anti-inflammatory and Analgesic Activity: Structurally related compounds have shown potential in this area. For example, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, also known as 6-methoxy kynurenic acid, has been reported to possess anti-inflammatory properties. Other quinoline derivatives have been investigated and shown to exhibit significant anti-inflammatory and analgesic effects in animal models, such as the carrageenan-induced rat paw edema model and Eddy's hot plate method, with some compounds showing potency comparable to standard drugs like diclofenac. researchgate.netbiomedpharmajournal.orgnih.gov However, specific in vivo studies detailing the anti-inflammatory or analgesic efficacy of simple this compound derivatives are not extensively documented.

Diuretic Activity: There is limited recent information regarding the diuretic effects of this compound derivatives. Some older literature and studies on complex natural products containing a quinoline moiety suggest potential diuretic properties, but dedicated studies to quantify this effect for the specific compound class are not readily available in recent scientific reports.

General Enzyme Inhibition Studies

Derivatives of 6-methoxyquinoline have been investigated as inhibitors of several important enzyme classes, demonstrating a broad potential for therapeutic applications.

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: Certain functionalized methoxyquinoline derivatives have shown potent inhibitory activity against these enzymes. In one study, 3,8-dibromo-6-methoxyquinoline and 3,5,8-tribromo-6-methoxyquinoline were effective inhibitors of acetylcholinesterase, with IC50 values of 3.15 μM and 4.96 μM, respectively. The same study found that 3,8-dibromo-6-methoxyquinoline also inhibited human carbonic anhydrase I (hCA I) with an IC50 of 21.38 μM. researchgate.net

PI3K/mTOR Inhibition: The quinoline scaffold is a key feature in many inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is critical in cancer cell growth. A series of 3-amidoquinoline derivatives were developed as potent PI3K/mTOR dual inhibitors. Among them, a (6-Bromo-4-methoxyquinolin-3-yl)(morpholino)methanone derivative was synthesized as part of a successful effort to generate compounds with low nanomolar inhibitory activity against PI3Kα and mTOR.

Topoisomerase Inhibition: Novel 3-fluoro-6-methoxyquinoline derivatives have been identified as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. One optimized compound from this series demonstrated excellent antibacterial activity with a minimum inhibitory concentration (MIC90) of 0.125 μg/mL against S. aureus. Another study focused on developing quinoline-based topoisomerase I (Top1) inhibitors to overcome the limitations of camptothecin. A derivative, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, showed very high potency in inhibiting human Top1 with an IC50 value of 29 nM.

Table 2: Enzyme Inhibitory Activity of 6-Methoxyquinoline Derivatives

| Derivative Class/Compound | Target Enzyme | Activity (IC50 / Ki) |

|---|---|---|

| 3,8-dibromo-6-methoxyquinoline | Acetylcholinesterase (AChE) | IC50: 3.15 µM |

| 3,5,8-tribromo-6-methoxyquinoline | Acetylcholinesterase (AChE) | IC50: 4.96 µM |

| 3,8-dibromo-6-methoxyquinoline | Carbonic Anhydrase I (hCA I) | IC50: 21.38 µM |

| (6-Bromo-4-methoxyquinolin-3-yl) derivative | PI3Kα / mTOR | Low nanomolar activity |

| 3-fluoro-6-methoxyquinoline derivative | Bacterial Topoisomerase IV | Potent inhibition (MIC90 = 0.125 µg/mL for S. aureus) |

| 6-(4-methoxyphenyl)-quinolin-4-amine derivative | Human Topoisomerase I | IC50: 29 nM |

Mechanistic Investigations and Molecular Interactions of 6 Methoxyquinolin 3 Amine Derivatives

Elucidation of Mechanism of Action for Biological Activities

Derivatives of 6-methoxyquinolin-3-amine have been the subject of extensive research to understand their molecular interactions and mechanisms of action across a range of biological activities, including antibacterial, antimalarial, and anticancer effects.

Certain derivatives of 6-methoxyquinoline (B18371) are recognized as novel (non-fluoroquinolone) inhibitors of bacterial type II topoisomerases (NBTIs), which include DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. The mechanism of these inhibitors involves targeting the enzyme-DNA complex. nih.gov

Fluoroquinolones, a related class of compounds, function as topoisomerase poisons by enhancing the levels of enzyme-generated double-stranded DNA breaks. They achieve this by inserting themselves between the DNA termini at the cleavage site, acting as a "molecular doorstop" that physically obstructs the enzyme's ability to re-ligate the DNA strands. nih.gov A series of optimized cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline (B1245202) derivatives have demonstrated potent inhibitory activity against both DNA gyrase and Topoisomerase IV. One notable compound from this series, designated as compound 14 , showed excellent in vitro activity against S. aureus (MIC90 = 0.125 μg/mL). nih.gov Enhanced inhibition of Topoisomerase IV by these derivatives was found to correlate with improved activity against S. aureus strains carrying mutations that confer resistance to other NBTIs. nih.gov

The quinoline (B57606) core, particularly the 6-methoxyquinoline scaffold found in the historic antimalarial quinine (B1679958), is known to interfere with the heme detoxification pathway in the Plasmodium parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. researchgate.net To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin in its acidic food vacuole. researchgate.netnih.gov

Antimalarial quinolines are believed to act by inhibiting this crucial detoxification process. johnshopkins.edu The proposed mechanism involves the drug binding to heme, forming a complex. This drug-heme complex then caps (B75204) the growing hemozoin crystal, preventing further polymerization. johnshopkins.edu This blockade leads to the accumulation of toxic, soluble heme within the parasite, which causes oxidative damage to membranes and inhibits enzyme activity, ultimately leading to parasite death. researchgate.netbohrium.com This established mechanism for quinoline-based antimalarials provides a strong basis for the presumed mode of action for derivatives of this compound in targeting Plasmodium falciparum.

Derivatives of this compound have demonstrated anticancer properties by interfering with cell cycle regulation, a fundamental process that is often dysregulated in cancer cells. A series of synthesized lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated for their anticancer efficacy across a panel of ten human cancer cell lines. nih.govresearchgate.net

One derivative, QTZ05 , which features a 7-OCH3 substituent (a positional isomer relative to the 6-methoxy core), emerged as the most potent and selective compound, particularly against colon cancer cell lines. sci-hub.se Cell cycle analysis revealed that QTZ05 caused an arrest in the sub-G1 phase in HCT-116 colon cancer cells. nih.govresearchgate.net An accumulation of cells in the sub-G1 phase is a hallmark of apoptosis, or programmed cell death, indicating that the compound induces cell death rather than merely halting proliferation. This apoptotic induction was further confirmed by observations of chromatin condensation and increased fluorescence of fluorochrome-conjugated Annexin (B1180172) V in treated cells. nih.govresearchgate.net The ability of QTZ05 to inhibit colony formation in HCT-116 cells in a concentration-dependent manner further underscores its potential to interfere with cancer cell proliferation and survival. nih.govsci-hub.se

The 6-methoxyquinoline scaffold is a versatile pharmacophore that can be incorporated into ligands designed to bind with high affinity and selectivity to specific biological receptors. For instance, a new class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives was developed for their potential in imaging aggregated α-synuclein, a hallmark of Parkinson's disease, using Positron Emission Tomography (PET).

Several compounds from this series exhibited high-affinity binding to α-synuclein. In vitro binding assays using radiolabeled ligands demonstrated potent and selective binding.

These results indicate that the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold can be tailored to create highly potent ligands for specific protein targets, demonstrating its utility in the development of diagnostic and therapeutic agents.

Enzyme kinetic studies are essential for quantifying the potency and determining the mode of inhibition of enzyme-targeted compounds. For 6-methoxyquinoline derivatives that target bacterial topoisomerases, kinetic assays are used to determine their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In the study of 3-fluoro-6-methoxyquinoline derivatives, the antibacterial activity was quantified by the minimum inhibitory concentration (MIC), which is a measure of the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism. For the potent derivative, compound 14 , the MIC90 (the concentration required to inhibit 90% of isolates) against S. aureus was determined to be 0.125 μg/mL, indicating strong whole-cell activity that is a direct consequence of potent enzyme inhibition. nih.gov Such studies are crucial for establishing structure-activity relationships, where modifications to the chemical structure are correlated with changes in inhibitory potency, guiding the optimization of lead compounds.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biology. nih.govmdpi.com At low levels, they function as critical signaling molecules, but at high levels, they can cause significant damage to cell structures, a state known as oxidative stress. nih.gov The modulation of ROS homeostasis is a mechanism of action for various therapeutic agents.

While specific studies detailing the direct modulation of ROS by this compound itself are not extensively documented in the provided sources, the chemical nature of the quinoline ring system suggests a potential for such activity. Quinoline derivatives can participate in redox reactions, potentially leading to the generation of ROS or, conversely, acting as antioxidants by scavenging free radicals. For example, some anticancer quinolines are thought to exert their effects by generating ROS, leading to oxidative stress and subsequent apoptosis in cancer cells, which often have a compromised antioxidant defense system. frontiersin.org Conversely, other heterocyclic compounds are designed as antioxidants to protect against cellular damage. Given that many cellular processes affected by 6-methoxyquinoline derivatives, such as apoptosis and antimalarial action, are linked to oxidative stress, it is plausible that ROS modulation is an underlying component of their mechanism. However, further specific research is required to elucidate the precise role of this compound derivatives in modulating ROS levels.

Ligand-Protein Interaction Profiling

The affinity and selectivity of this compound derivatives for their target proteins are dictated by the cumulative effect of various intermolecular interactions. These interactions stabilize the ligand-protein complex, and their specific geometry and nature are critical for inducing the desired biological response. The primary forces at play include hydrogen bonds and hydrophobic interactions, which collectively define the ligand's binding profile. Molecular docking studies on various quinoline-based compounds have consistently highlighted the importance of these interactions in achieving high binding affinity.

Hydrogen bonds are directional interactions that play a pivotal role in the molecular recognition between a ligand and its protein target, contributing significantly to binding specificity. In derivatives of this compound, several functional groups can act as hydrogen bond donors or acceptors. The nitrogen atom within the quinoline ring system and the exocyclic 3-amino group are key sites for such interactions.

Molecular modeling studies of analogous quinoline structures reveal that the quinoline nitrogen frequently acts as a hydrogen bond acceptor, forming crucial contacts with hydrogen-donating amino acid residues in the protein's active site. Similarly, the protons of the 3-amino group can act as hydrogen bond donors. The 6-methoxy group's oxygen atom can also participate as a hydrogen bond acceptor. These interactions help to anchor the ligand in a specific orientation within the binding pocket, a critical factor for inhibitory activity. For instance, studies on related inhibitors have shown that the presence of a free amino group is favorable for activity due to its hydrogen bonding potential.

| Functional Group of Ligand | Role | Potential Interacting Amino Acid Residues | Reference Example |

|---|---|---|---|

| Quinoline Ring Nitrogen | H-Bond Acceptor | Serine (SER), Threonine (THR), Tyrosine (TYR) | Interaction with SER118 in a DNA gyrase model |

| 3-Amino Group (-NH2) | H-Bond Donor | Aspartate (ASP), Glutamate (GLU), Carbonyl backbone | Favorable H-bond interactions from amino groups |

| 6-Methoxy Group (-OCH3) | H-Bond Acceptor | Lysine (LYS), Arginine (ARG) | Methoxy (B1213986) groups enhancing activity through binding interactions |

Molecular docking analyses of various quinoline derivatives frequently show the quinoline moiety occupying hydrophobic pockets within the binding cavity of enzymes. The aromatic rings of amino acids such as Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP) are common partners for π-π stacking interactions with the quinoline system. Furthermore, hydrophobic interactions have been observed with aliphatic residues like Valine (VAL) and Proline (PRO). The 6-methoxy substituent can also influence these interactions, potentially enhancing binding by occupying a specific hydrophobic sub-pocket. The interplay of these hydrophobic contacts is a key determinant of the compound's binding affinity.

| Ligand Moiety | Type of Interaction | Potential Interacting Amino Acid Residues | Reference Example |

|---|---|---|---|

| Quinoline Ring System | π-π Stacking | Phenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP) | Hydrophobic interactions with TYR 188 and PHE 227 in HIV-RT |

| Quinoline Ring System | van der Waals / Hydrophobic | Proline (PRO), Valine (VAL), Leucine (LEU), Isoleucine (ILE) | Interactions with PRO124, PRO123, VAL97 in DNA gyrase |

| Quinoline Ring System | Pi-Anion | Aspartate (ASP), Glutamate (GLU) | Observed in complexes of related tetrahydroquinoline derivatives |

Applications in Medicinal Chemistry and Drug Discovery with 6 Methoxyquinolin 3 Amine As a Scaffold

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a chemical starting point for the design and synthesis of more effective and safer drugs. The 6-methoxyquinoline (B18371) core has been instrumental in this initial phase. For instance, in the development of P-glycoprotein (P-gp) inhibitors, which are crucial for overcoming multidrug resistance in cancer, researchers have utilized quinine (B1679958) and flavones as lead compounds to design and synthesize a new series of 6-methoxy-2-arylquinoline analogues. nih.gov This strategic approach involves modifying the lead structure to enhance its biological activity, a process known as lead optimization.

The optimization of the 6-methoxyquinoline scaffold has been explored to enhance inhibitory activity against various biological targets. A notable example is the optimization of 4-anilinoquinolines as inhibitors of Cyclin G Associated Kinase (GAK), a protein implicated in viral entry and cancer. biorxiv.orgsoton.ac.uk In this context, modifications to the 6- and 7-positions of the quinoline (B57606) ring were found to significantly impact GAK affinity. biorxiv.orgsoton.ac.uk For example, while a 6-methoxy substitution resulted in a slight decrease in GAK activity, the presence of 6,7-dimethoxy substitution led to a dramatic increase in both GAK activity and selectivity against other kinases in the same family. biorxiv.orgsoton.ac.uk

The following table summarizes the effect of substitutions on the quinoline core on GAK inhibition:

| Compound | Quinoline Substitution | GAK Activity | NAK Family Selectivity |

| 42 | 6-fluoro | Potent | >10,000-fold |

| 43 | 7-fluoro | Potent | >10,000-fold |

| 45 | 6-tert-butyl | Potent | >1000-fold |

| 46 | 6-cyano | Potent | >1000-fold |

| 47 | 6-sulfonylmethyl | Potent | >1000-fold |

| 48 | 6-methoxy | Slight Decrease | - |

| 49 | 6,7-dimethoxy | Dramatic Increase | - |

Role as a Scaffold for Novel Therapeutic Agents

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The quinoline ring, and specifically the 6-methoxyquinoline moiety, serves as a versatile scaffold for the design of novel therapeutic agents. nih.govmdpi.com Its structural features allow for modifications at multiple positions, enabling the fine-tuning of pharmacological properties.

The utility of the quinoline scaffold is evident in the development of P-glycoprotein inhibitors, where it has been identified as an appropriate framework for designing potent modulators of this drug efflux pump. nih.gov Furthermore, the broader quinoline and quinazoline (B50416) (a related heterocyclic system) scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds targeting a wide range of diseases, including cancer. nih.gov The development of 6,7-dimethoxy-4-anilinoquinazoline derivatives as potent VEGFR-2 inhibitors highlights the therapeutic potential of this scaffold in oncology. mdpi.com

Prodrug Strategies and Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. For quinoline-based drugs, including those with a 6-methoxyquinoline core, prodrug approaches have been investigated to enhance their therapeutic potential.

One innovative strategy involves the use of N-alkoxyquinoline prodrugs. rsc.org These compounds can undergo a one-electron reduction under anoxic conditions, leading to the release of the active quinoline drug and a reducing radical. rsc.org This radical can then reduce another prodrug molecule, initiating a chain reaction that results in the high-yield release of the parent drug. rsc.org This approach is particularly relevant for targeted cancer therapy, where the hypoxic environment of tumors can trigger the activation of such prodrugs. mdpi.com

The development of prodrugs for cancer therapy is a broad field, with strategies ranging from antibody-drug conjugates to nanoparticles that can selectively deliver cytotoxic agents to tumor cells. nih.govresearchgate.net While specific prodrugs of 6-Methoxyquinolin-3-amine itself are not extensively documented in the reviewed literature, the chemical nature of the amine group and the quinoline ring system makes it amenable to various prodrug derivatizations to potentially improve its therapeutic index.

Development of Chemotherapeutic Agents

The 6-methoxyquinoline scaffold has been a key component in the development of new chemotherapeutic agents. Researchers have synthesized and evaluated various derivatives for their anticancer activity. For example, metal complexes of 6-methoxyquinoline have been investigated as potential agents for lung carcinoma. nih.gov Specifically, copper (II) and zinc (II) complexes of 6-methoxyquinoline have demonstrated cytotoxic effects against A549 lung cancer cells. nih.gov

The mechanism of action for these complexes appears to involve the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis or necrosis. nih.gov The copper complex, in particular, showed a lower IC50 value, indicating greater potency. nih.gov

Furthermore, the optimization of quinoline-based molecules as kinase inhibitors is a significant area of research in cancer therapy. mdpi.comnih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.govbohrium.com The 6-methoxyquinoline scaffold has been incorporated into molecules designed to inhibit key kinases involved in cancer progression, such as EGFR, c-Met, and VEGFR. nih.govmdpi.comnih.gov

The following table presents data on the cytotoxic activity of 6-methoxyquinoline metal complexes against A549 lung cancer cells:

| Compound | IC50 (µM) in A549 cells (24h) |

| Cu(II) complex of 6-methoxyquinoline (Cu6MQ) | 57.9 |

| Zn(II) complex of 6-methoxyquinoline (Zn6MQ) | >200 (less potent) |

Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern oncology. The goal is often to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govresearchgate.net This approach can help to overcome drug resistance, reduce side effects by allowing for lower doses of each drug, and target multiple pathways involved in cancer progression. mdpi.com

In the context of 6-methoxyquinoline derivatives, a study on the metal complexes of 6-methoxyquinoline in lung carcinoma models revealed a synergistic activity when the copper (II) and zinc (II) complexes were used in a 1:1 ratio. nih.gov This synergistic effect was observed in both monolayer cell cultures and more complex multicellular spheroid models, suggesting that combining these agents could be a more effective therapeutic strategy. nih.gov

The principle of synergy is being explored with various natural and synthetic compounds in combination with conventional chemotherapeutic agents. nih.govmdpi.com While the broader application of this compound derivatives in combination therapies is an area of ongoing research, the initial findings with its metal complexes are promising and warrant further investigation.

Advanced Material Science Applications of 6 Methoxyquinolin 3 Amine Derivatives

Fluorescent Dyes and Probes

The inherent fluorescence of the quinoline (B57606) scaffold, modulated by the presence of the methoxy (B1213986) and amine groups, makes 6-methoxyquinolin-3-amine derivatives excellent candidates for fluorescent dyes and probes. crimsonpublishers.comresearchgate.net These compounds are characterized by their ability to absorb and emit light at specific wavelengths, a property that is often sensitive to the local environment, allowing for the detection and imaging of various analytes and biological structures. crimsonpublishers.comresearchgate.net

Quinoline-based fluorescent probes have been extensively developed for bio-imaging applications due to their favorable photophysical properties, including high quantum yields and good photostability. crimsonpublishers.comresearchgate.net They offer a non-invasive technique for visualizing and understanding biological processes at the molecular level. crimsonpublishers.com The modular nature of the quinoline scaffold allows for the rational design of probes with tailored properties for specific applications. researchgate.net

A notable application of derivatives of this scaffold is in the development of probes for neurodegenerative diseases. For instance, N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives have been synthesized and evaluated for their ability to image aggregated α-synuclein, a hallmark of Parkinson's disease. mdpi.comresearchgate.netnih.gov Certain derivatives exhibited high binding affinity and selectivity for α-synuclein fibrils, demonstrating their potential as positron emission tomography (PET) tracers for in vivo detection. mdpi.comresearchgate.netnih.gov

Furthermore, the introduction of additional functional groups, such as a cyano group at the 3-position of 6-methoxyquinoline (B18371) derivatives, can significantly shift the fluorescence wavelength, leading to emissions in the green region of the spectrum. researchgate.net While this particular modification resulted in a lower quantum yield, it highlights the tunability of the photophysical properties of this class of compounds. researchgate.net The fluorescence properties of several 6-methoxyquinoline derivatives are summarized in the table below.

| Derivative Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Application |

| 6-methoxy-4-trifluoromethyl-carbostyrils | ~460 | - | ~0.10 | Reference Compound |

| 3,4-dicyano-6-methoxy-carbostyrils | - | ~540 | 0.15 | Green Fluorescent Emitter |

| N-(6-methoxypyridin-3-yl)quinolin-2-amine | - | - | - | α-synuclein imaging |

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are well-known for their applications in organic light-emitting diodes (OLEDs), often serving as host materials, electron-transporting materials, or fluorescent emitters. researchgate.net The rigid and planar structure of the quinoline ring, combined with the electronic properties imparted by substituents like the methoxy and amine groups, can lead to materials with high thermal stability and good charge-transport characteristics, which are crucial for efficient OLED performance. researchgate.netmdpi.com

While direct studies on this compound derivatives in OLEDs are not extensively reported, research on analogous quinoline structures provides strong evidence for their potential. For example, a 5,7-dibromo-8-hydroxyquinoline derivative has been successfully used as a fluorescent material in the light-emitting layer of an OLED device. researchgate.net This device, fabricated using a spin-coating technique, demonstrated the viability of using functionalized quinoline compounds to produce electroluminescence. researchgate.net

The general strategy in designing fluorescent materials for OLEDs involves creating molecules with high emission quantum yields and appropriate energy levels to facilitate efficient electron-hole recombination. mdpi.com The methoxy group, being an electron-donating group, and the amine group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the quinoline core, thereby tuning the emission color and charge-injection properties. This tunability is a key advantage in the development of new and improved OLED materials.

Chemosensors and Biosensors

The ability of this compound derivatives to interact with specific analytes and produce a detectable optical or electrochemical signal makes them valuable components in the design of chemosensors and biosensors. nih.govnanobioletters.comnih.gov These sensors can be designed to be highly selective and sensitive for the detection of metal ions, anions, and biological molecules. nih.govnanobioletters.comnih.gov